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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpropane

Cat. No.: B145997

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-bromo-2,2-dimethylpropane (also known as neopentyl bromide). The following sections
detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for acquiring these spectra. This information is
crucial for the structural elucidation, identification, and quality control of this compound in
research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1-bromo-2,2-dimethylpropane are summarized in the
tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for 1-Bromo-2,2-dimethylpropane

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.25 Singlet 2H -CH2-Br
~1.05 Singlet 9H -C(CHs)3
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Solvent: CDCls, Reference: TMS at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for 1-Bromo-2,2-dimethylpropane

Chemical Shift (d) ppm Carbon Type Assignment
~45.5 Primary (-CHz) -CHz2-Br
~31.9 Quaternary -C(CHs)s
~27.2 Primary (-CHs) -C(CHs)s

Solvent: CDCls, Reference: CDCIs at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for 1-Bromo-2,2-dimethylpropane

Wavenumber (cm~?) Intensity Assignment

2958 - 2870 Strong C-H stretch (alkane)
1478 Medium -CHz- bend (scissoring)
1395, 1367 Medium C-H bend (gem-dimethyl)
1235 Strong C-C skeletal vibration
660 - 560 Strong C-Br stretch

Sample form: Neat liquid.

Mass Spectrometry (MS) Data

Table 4. Mass Spectrometry Fragmentation Data for 1-Bromo-2,2-dimethylpropane
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miz Relative Intensity Assighment

152 Low [M+2]* (containing 8!Br)
150 Low [M]* (containing 7°Br)
93/95 Low [C2H4BIr]*

71 Moderate [CsHaa]* (loss of Br)

57 High (Base Peak) [CaHo]* (tert-butyl cation)
41 Moderate [CsHs]*

29 Moderate [C2Hs]*

lonization method: Electron lonization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol (*H and *3C)

e Sample Preparation:

o For 'H NMR, accurately weigh approximately 5-20 mg of 1-bromo-2,2-dimethylpropane.
For 13C NMR, a higher concentration of 20-50 mg is recommended.[1]

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs).[1]

o The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical
shift referencing (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is between
4.0 and 5.0 cm.[1]

o Cap the NMR tube securely to prevent evaporation of the volatile sample.

¢ Instrument Setup and Data Acquisition:
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o Insert the NMR tube into the spectrometer's probe.

o Locking: The spectrometer's field frequency is locked onto the deuterium signal of the
CDCls.[1]

o Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to
obtain sharp, symmetrical peaks.[1]

o Tuning and Matching: The probe is tuned to the appropriate frequency for *H or 13C nuclei
to maximize signal-to-noise.[1]

o Acquisition:

» For H NMR, a standard single-pulse experiment is typically used. Key parameters
include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient
number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

» For BC NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each carbon environment. A wider spectral width (e.g., 200-250 ppm) is
required. Due to the low natural abundance of 13C, a larger number of scans (e.g., 128
or more) and a longer relaxation delay may be necessary.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Protocol

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue
dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a single drop of neat 1-bromo-2,2-dimethylpropane directly onto the center of the
ATR crystal.

¢ Instrument Setup and Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.
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o For a volatile liquid like 1-bromo-2,2-dimethylpropane, a volatiles cover can be placed
over the sample and crystal to minimize evaporation during the measurement.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4
cm~1 over the range of 4000-400 cm™1.

Electron lonization Mass Spectrometry (EI-MS) Protocol

o Sample Introduction (via Gas Chromatography - GC):

o Prepare a dilute solution of 1-bromo-2,2-dimethylpropane in a volatile solvent such as
dichloromethane or hexane (e.g., ~1 mg/mL).

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

o The GC oven temperature program should be set to ensure separation from any impurities
and the solvent. An initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp
to a higher temperature (e.g., 150°C) at 10-20°C/min is a typical starting point.

o A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for this compound.
e Mass Spectrometer Setup and Data Acquisition:

o The mass spectrometer is operated in Electron lonization (EI) mode with a standard
electron energy of 70 eV.

o The ion source and transfer line temperatures should be maintained at approximately
230°C and 280°C, respectively, to prevent condensation.

o Data is acquired in full scan mode over a mass range of m/z 15 to 200 to detect the
molecular ion and all relevant fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample like 1-bromo-2,2-dimethylpropane.
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General Spectroscopic Analysis Workflow

Sample Preparation

1-Bromo-2,2-dimethylpropane (Liquid)

Dissolve in CDCI3 Neat Sample Dilute in Volatile Solvent

Spectroscopic Analysis

NMR Spectrometer

ATR-IR Spectrometer

Data Acquisition & Processing

Y Y Y

Acquire 1H & 13C Spectra Acquire IR Spectrum Acquire Mass Spectrum

Structural Elucidation

Chemical Shifts, Splitting, Integration Functional Group Identification Molecular Weight, Fragmentation

Confirm Structure of
1-Bromo-2,2-dimethylpropane
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Relationship Between Spectroscopic Data and Molecular Structure

1-Bromo-2,2-dimethylpropane Structure

(CH3)3CCH2Br
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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